molecular formula C28H31NO B13785815 (2-methyl-1-pentyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone

(2-methyl-1-pentyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone

Cat. No.: B13785815
M. Wt: 397.6 g/mol
InChI Key: MRZUOBIFOHQHRD-UHFFFAOYSA-N
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Description

(2-methyl-1-pentyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1-pentyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone typically involves the reaction of 2-methyl-1-pentylindole with 4-propylnaphthalene-1-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) and under reflux conditions in a solvent like methanol (MeOH) . The resulting product is then purified through various chromatographic techniques to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1-pentyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2-methyl-1-pentyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methyl-1-pentyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone is unique due to its specific combination of an indole moiety and a naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C28H31NO

Molecular Weight

397.6 g/mol

IUPAC Name

(2-methyl-1-pentylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone

InChI

InChI=1S/C28H31NO/c1-4-6-11-19-29-20(3)27(25-15-9-10-16-26(25)29)28(30)24-18-17-21(12-5-2)22-13-7-8-14-23(22)24/h7-10,13-18H,4-6,11-12,19H2,1-3H3

InChI Key

MRZUOBIFOHQHRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CCC)C

Origin of Product

United States

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